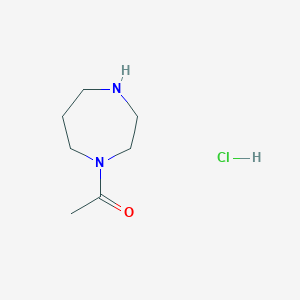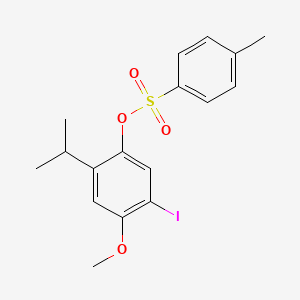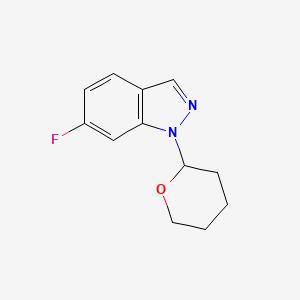![molecular formula C12H13FN2 B1437906 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole CAS No. 1042626-47-0](/img/structure/B1437906.png)
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole
Vue d'ensemble
Description
9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole (FABI) is an important and versatile synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a bicyclic structure, containing both aromatic and aliphatic components. It is used in a variety of experiments, ranging from organic synthesis to drug discovery. Its unique properties make it an attractive target for research, and its versatility makes it a valuable tool in the laboratory.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Azonia-azulene salts Synthesis : The synthesis of related compounds, such as 1,2,23-tribromopyrrolo[1,2-a]azepin-9-one and 11-methylazepino[1,2-a]indol-10-one, through elimination reactions, and their subsequent transformation into hydroxyzonia-azulene salts, demonstrates the chemical versatility and potential for further structural modification of azepino[3,4-b]indole derivatives (Collington & Jones, 1969).
Structural Variations in Azepino-indoles : Synthesis of pyrazolo[3′,4′:6,7]azepino[5,4,3-cd] indoles, achieved via regioselective cyclization, showcases the structural diversity achievable within the azepino-indole framework, which is crucial for exploring different biological activities and interactions (Safieh et al., 2001).
Potential Pharmacological Applications
Cytotoxic Evaluation : The synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, closely related to azepino[3,4-b]indoles, and their evaluation as antitumor agents, indicates a potential pharmacological application of similar azepinoindole derivatives. The interaction with DNA and antitumor activity of these compounds provide insights into possible uses of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole in cancer research (Gu et al., 2017).
HIV-1 Inhibitory Profile : Indole derivatives, including azepinoindoles, have been shown to interfere with the interaction of HIV surface protein gp120 with the host cell receptor CD4. This indicates a potential therapeutic application of azepino[3,4-b]indoles in HIV treatment (Wang et al., 2003).
Chemical Reactivity and Transformations
Rhodium-Catalyzed Cycloadditions : Research into regioselective preparation of azepino[2,3-b]indoles through rhodium-catalyzed formal aza-[4 + 3] cycloaddition demonstrates the reactivity of azepinoindoles under catalytic conditions, which is important for synthetic chemistry applications (Lang et al., 2017).
Microwave-Assisted Synthesis : The microwave-assisted regioselective synthesis of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles, a process which likely has parallels in the synthesis of azepino[3,4-b]indoles, showcases innovative techniques in the field of chemical synthesis (Karthikeyan et al., 2009).
Propriétés
IUPAC Name |
9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10/h1,3,5,14-15H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIRVNOWZKHGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)NC3=C2C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



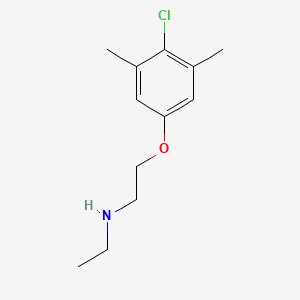
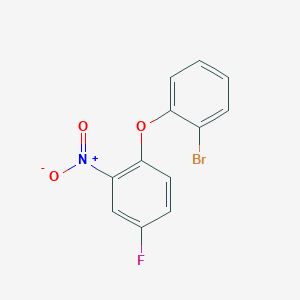
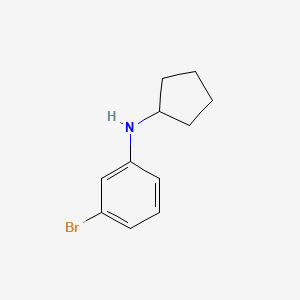
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)
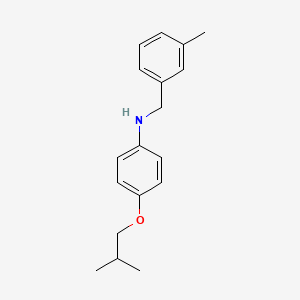
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)
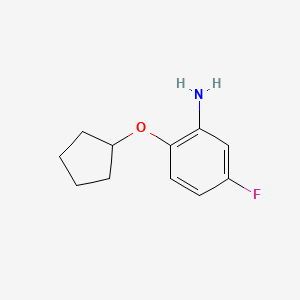
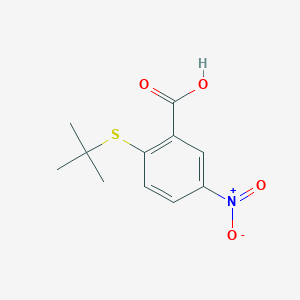
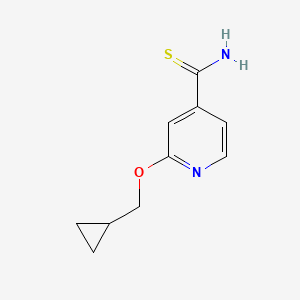

![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)
